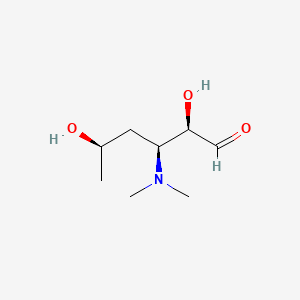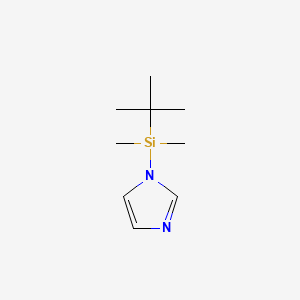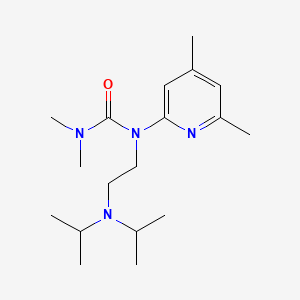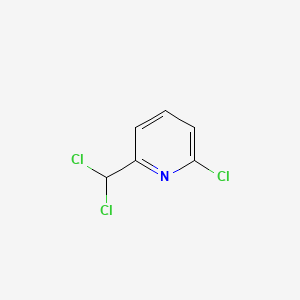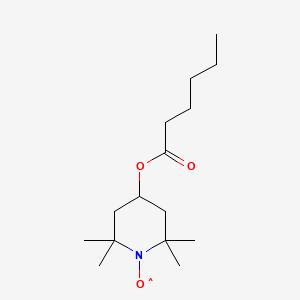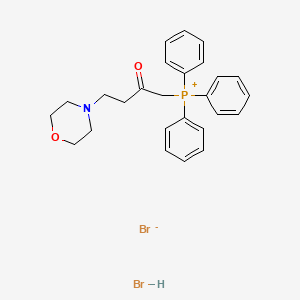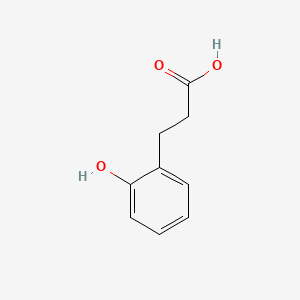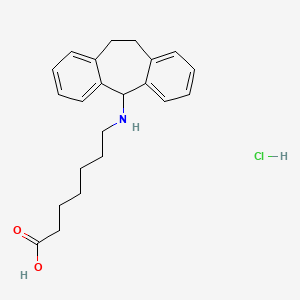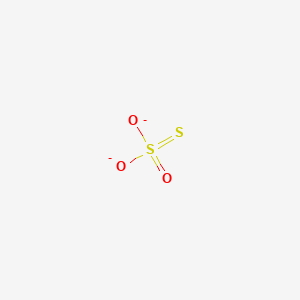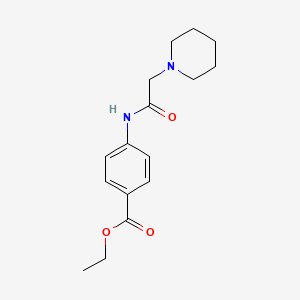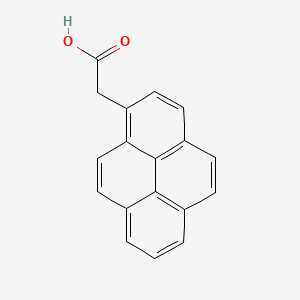
1-Pyreneacetic acid
概要
説明
1-Pyreneacetic acid: is an organic compound with the molecular formula C18H12O2 and a molecular weight of 260.29 g/mol . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group attached to the pyrene ring system. This compound is known for its fluorescent properties and is often used in various chemical and biological applications .
作用機序
Target of Action
1-Pyreneacetic acid is a negatively charged pyrene derivative
Mode of Action
It has been proposed as a titrating reagent for the standardization titration of Grignard reagents and n-butyl lithium (n-BuLi) . This suggests that it may interact with these targets to bring about a change in their state or activity.
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its role in multiple chemical reactions .
Result of Action
This compound has been used in the synthesis of various compounds, such as N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide, a pyrene amide based Pd 2+ probe . It has also been used to functionalize single-walled carbon nanotube field effect transistors (CNT FETs) . These applications suggest that the compound can induce significant molecular and cellular changes.
生化学分析
Biochemical Properties
1-Pyreneacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes, proteins, and other biomolecules, such as Grignard reagents and n-butyl lithium, serving as a titrating reagent . Additionally, it is used in the synthesis of pyrene-modified β-cyclodextrin and peptide nucleic acid probes . These interactions are primarily non-covalent, involving reversible binding to the target molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the functionalization of single-walled carbon nanotube field-effect transistors, which can impact cellular signaling and metabolic pathways . The compound’s interactions with cellular components can lead to changes in gene expression and metabolic flux, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to form non-covalent bonds with target molecules allows it to modulate enzyme activity and gene expression, leading to various cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant adverse effects . At high doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular functions . It is crucial to determine the appropriate dosage to minimize potential toxicity while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with different subcellular environments providing distinct biochemical contexts for its interactions.
準備方法
Synthetic Routes and Reaction Conditions:
1-Pyreneacetic acid can be synthesized through the reaction of pyrene with chloroacetic acid ester. The general synthetic route involves the following steps:
Formation of the intermediate: Pyrene is reacted with chloroacetic acid ester in the presence of a base such as sodium hydroxide to form the intermediate pyreneacetic acid ester.
Hydrolysis: The intermediate ester is then hydrolyzed using an acid such as hydrochloric acid to yield this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
1-Pyreneacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyreneacetic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyreneacetic acid derivatives with additional oxygen-containing functional groups.
Reduction: Pyreneethanol or other reduced forms of the compound.
Substitution: Various substituted pyreneacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
1-Pyreneacetic acid has a wide range of applications in scientific research, including:
類似化合物との比較
- 1-Pyrenecarboxylic acid
- 1-Pyrenebutyric acid
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenecarboxaldehyde
- 1-Aminopyrene
- 1-Pyrenebutanol
- 9-Anthracenecarboxylic acid
- 1-(Bromomethyl)pyrene
- 1-Pyrenemethanol
- 1-Pyrenebutyric acid N-hydroxysuccinimide ester
Comparison:
1-Pyreneacetic acid is unique due to its specific structure, which includes a carboxylic acid group attached to the pyrene ring system. This structure imparts distinct chemical and physical properties, such as its ability to act as a fluorescent probe and its reactivity in various chemical reactions. Compared to similar compounds, this compound offers unique advantages in terms of its applications in fluorescence-based studies and its versatility in chemical synthesis .
特性
IUPAC Name |
2-pyren-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCLYBBPUHKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215052 | |
| Record name | 1-Pyreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64709-55-3 | |
| Record name | 1-Pyreneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


